Cas no 712319-11-4 (5-Methyl-7-(pentafluoroethyl)-4,5,6,7-tetrahydro-pyrazolo1,5-apyrimidine-2-carboxylic Acid)

5-Methyl-7-(pentafluoroethyl)-4,5,6,7-tetrahydro-pyrazolo1,5-apyrimidine-2-carboxylic Acid 化学的及び物理的性質
名前と識別子
-
- <br>5-Methyl-7-(pentafluoroethyl)-4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrimidine- 2-carboxylic acid
- STK349263
- SR-01000285202-1
- SR-01000285202
- 5-Methyl-7-(perfluoroethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylicacid
- 5-methyl-7-(1,1,2,2,2-pentafluoroethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid
- SMR000078822
- 5-methyl-7-(pentafluoroethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid
- 712319-11-4
- 5-methyl-7-(pentafluoroethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid
- 5-METHYL-7-PENTAFLUOROETHYL-4,5,6,7-TETRAHYDRO-PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXYLIC ACID
- 5-Methyl-7-(perfluoroethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid
- EN300-228914
- HMS2189N24
- 5-Methyl-7-(pentafluoroethyl)-4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid
- BDBM40072
- pyrazolo[1,5-a]pyrimidine-2-carboxylic acid, 4,5,6,7-tetrahydro-5-methyl-7-(pentafluoroethyl)-
- AN-329/43211125
- 5-methyl-7-[1,1,2,2,2-pentakis(fluoranyl)ethyl]-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid
- 5-METHYL-7-(1,1,2,2,2-PENTAFLUOROETHYL)-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXYLIC ACID
- AKOS000305981
- MLS000065222
- CS-0283077
- DTXSID901112912
- LS-03375
- CHEMBL1606765
- H25459
- 5-methyl-7-(1,1,2,2,2-pentafluoroethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]1,3-diazape rhydroine-2-carboxylic acid
- 5-methyl-7-(1,1,2,2,2-pentafluoroethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid
- MFCD04967187
- BBL039748
- cid_5740506
- FOQMBYBRXXIJDN-UHFFFAOYSA-N
- 4,5,6,7-Tetrahydro-5-methyl-7-(1,1,2,2,2-pentafluoroethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid
- ALBB-009972
- 5-Methyl-7-(pentafluoroethyl)-4,5,6,7-tetrahydro-pyrazolo1,5-apyrimidine-2-carboxylic Acid
-
- MDL: MFCD04967187
- インチ: InChI=1S/C10H10F5N3O2/c1-4-2-6(9(11,12)10(13,14)15)18-7(16-4)3-5(17-18)8(19)20/h3-4,6,16H,2H2,1H3,(H,19,20)
- InChIKey: PLAYSRYCRLUCFT-UHFFFAOYSA-N
- SMILES: CC1CC(C(C(F)(F)F)(F)F)N2C(=CC(=N2)C(=O)O)N1
計算された属性
- 精确分子量: 299.06931738Da
- 同位素质量: 299.06931738Da
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 5
- 重原子数量: 20
- 回転可能化学結合数: 3
- 複雑さ: 403
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 67.2Ų
- XLogP3: 2.7
5-Methyl-7-(pentafluoroethyl)-4,5,6,7-tetrahydro-pyrazolo1,5-apyrimidine-2-carboxylic Acid Security Information
- HazardClass:IRRITANT
5-Methyl-7-(pentafluoroethyl)-4,5,6,7-tetrahydro-pyrazolo1,5-apyrimidine-2-carboxylic Acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | M024160-500mg |
5-Methyl-7-(pentafluoroethyl)-4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrimidine-2-carboxylic Acid |
712319-11-4 | 500mg |
$ 750.00 | 2022-06-04 | ||
TRC | M024160-250mg |
5-Methyl-7-(pentafluoroethyl)-4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrimidine-2-carboxylic Acid |
712319-11-4 | 250mg |
$ 470.00 | 2022-06-04 | ||
Chemenu | CM269825-1g |
5-Methyl-7-(perfluoroethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid |
712319-11-4 | 95% | 1g |
$369 | 2024-07-24 | |
abcr | AB407456-5 g |
5-Methyl-7-(pentafluoroethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid; . |
712319-11-4 | 5g |
€1324.50 | 2023-04-25 | ||
abcr | AB407456-5g |
5-Methyl-7-(pentafluoroethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid; . |
712319-11-4 | 5g |
€1277.00 | 2024-07-23 | ||
abcr | AB407456-1g |
5-Methyl-7-(pentafluoroethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid; . |
712319-11-4 | 1g |
€477.00 | 2024-07-23 | ||
Enamine | EN300-228914-10g |
5-methyl-7-(pentafluoroethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid |
712319-11-4 | 10g |
$1261.0 | 2023-09-15 | ||
Enamine | EN300-228914-0.1g |
5-methyl-7-(pentafluoroethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid |
712319-11-4 | 95% | 0.1g |
$277.0 | 2024-06-20 | |
Enamine | EN300-228914-1.0g |
5-methyl-7-(pentafluoroethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid |
712319-11-4 | 95% | 1.0g |
$315.0 | 2024-06-20 | |
TRC | M024160-100mg |
5-Methyl-7-(pentafluoroethyl)-4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrimidine-2-carboxylic Acid |
712319-11-4 | 100mg |
$ 230.00 | 2022-06-04 |
5-Methyl-7-(pentafluoroethyl)-4,5,6,7-tetrahydro-pyrazolo1,5-apyrimidine-2-carboxylic Acid 関連文献
-
Kwok-ho Lam RSC Adv., 2016,6, 96743-96751
-
A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
-
Kaori Sugizaki,Akiko Nakamura,Hiroyuki Yanagisawa,Shuji Ikeda Chem. Commun., 2011,47, 11231-11233
-
4. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360
-
Tian-Rui Zheng,Lin-Lu Qian,Min Li,Zhi-Xiang Wang,Ke Li,Ya-Qian Zhang,Bao-Long Li,Bing Wu Dalton Trans., 2018,47, 9103-9113
-
Yu Wang,Cheng Niu,Dong-Hua Xie,Da-Ming Du Org. Biomol. Chem., 2021,19, 8572-8577
-
Liming Hong,Fuqing Yu J. Mater. Chem. C, 2021,9, 9142-9146
-
Jingxiang Pang RSC Adv., 2019,9, 20982-20988
-
Kai Chang,Duy Thanh Tran,Jingqiang Wang,Nam Hoon Kim J. Mater. Chem. A, 2022,10, 3102-3111
5-Methyl-7-(pentafluoroethyl)-4,5,6,7-tetrahydro-pyrazolo1,5-apyrimidine-2-carboxylic Acidに関する追加情報
Introduction to 5-Methyl-7-(pentafluoroethyl)-4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrimidine-2-carboxylic Acid (CAS No. 712319-11-4)
5-Methyl-7-(pentafluoroethyl)-4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrimidine-2-carboxylic Acid (CAS No. 712319-11-4) is a synthetic compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound belongs to the class of pyrazolopyrimidines, which are known for their diverse biological activities, including anti-inflammatory, antiviral, and anticancer properties.
The chemical structure of 5-Methyl-7-(pentafluoroethyl)-4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrimidine-2-carboxylic Acid is characterized by a pyrazolopyrimidine core with a pentafluoroethyl substituent at the 7-position and a methyl group at the 5-position. The presence of these functional groups imparts distinct chemical and biological properties to the molecule. The pentafluoroethyl group enhances lipophilicity and metabolic stability, while the methyl group contributes to the overall conformational flexibility and binding affinity.
Recent studies have highlighted the potential of 5-Methyl-7-(pentafluoroethyl)-4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrimidine-2-carboxylic Acid in various therapeutic areas. One notable application is its use as an inhibitor of specific kinases involved in cancer signaling pathways. Kinases are enzymes that play crucial roles in cell proliferation and survival, making them attractive targets for anticancer drug development. Research has shown that this compound exhibits potent inhibitory activity against certain kinases, such as PI3K and mTOR, which are frequently dysregulated in various types of cancer.
In addition to its anticancer properties, 5-Methyl-7-(pentafluoroethyl)-4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrimidine-2-carboxylic Acid has also been investigated for its anti-inflammatory effects. Inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease are characterized by chronic inflammation and tissue damage. Studies have demonstrated that this compound can effectively reduce inflammation by inhibiting key pro-inflammatory cytokines and signaling pathways.
The pharmacokinetic properties of 5-Methyl-7-(pentafluoroethyl)-4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrimidine-2-carboxylic Acid have been extensively studied to optimize its therapeutic potential. Preclinical data indicate that this compound exhibits favorable oral bioavailability and a reasonable half-life in vivo. These characteristics make it a promising candidate for further development as an oral medication.
Clinical trials are currently underway to evaluate the safety and efficacy of 5-Methyl-7-(pentafluoroethyl)-4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrimidine-2-carboxylic Acid in patients with various diseases. Early results from phase I trials have shown promising outcomes in terms of safety and tolerability. The compound has been well-tolerated at various dose levels with no significant adverse effects reported.
The future prospects for 5-Methyl-7-(pentafluoroethyl)-4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrimidine-2-carboxylic Acid are promising. Ongoing research aims to further elucidate its mechanism of action and identify new therapeutic applications. Additionally, efforts are being made to optimize its chemical structure to enhance its potency and selectivity for specific targets.
In conclusion, 5-Methyl-7-(pentafluoroethyl)-4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrimidine-2-carboxylic Acid (CAS No. 712319-11-4) is a promising compound with a wide range of potential therapeutic applications. Its unique chemical structure and biological activities make it an attractive candidate for further development in the fields of oncology and inflammatory diseases. As research continues to advance our understanding of this compound's properties and mechanisms of action, it holds great promise for improving patient outcomes in various clinical settings.
712319-11-4 (5-Methyl-7-(pentafluoroethyl)-4,5,6,7-tetrahydro-pyrazolo1,5-apyrimidine-2-carboxylic Acid) Related Products
- 903186-33-4(2-2-amino-5-(4-chlorophenyl)pyrimidin-4-yl-5-(3-methylbut-2-en-1-yl)oxyphenol)
- 1780461-17-7((4-methoxy-1-benzothiophen-5-yl)methanol)
- 1384428-80-1(hex-5-ene-1,2-diamine dihydrochloride)
- 2877681-82-6(N-cyclopentyl-2-3-(morpholine-4-carbonyl)pyrrolidin-1-ylacetamide)
- 1335306-87-0((2S)-1-(5-chloro-1H-indol-2-yl)propan-2-amine)
- 1806392-87-9(6-(2-Chloroacetyl)-2-(chloromethyl)benzo[d]oxazole)
- 2172540-23-5(6-methyl-3-nitropyridin-2-yl chloroformate)
- 1823940-04-0(3-Chloro-8-fluoro-6-methoxyquinoline)
- 1807075-64-4(4-(Difluoromethyl)-2-fluoro-3-hydroxy-6-nitropyridine)
- 1010936-42-1(7-Methoxy-4-methyl-2-oxo-N-(5-phenyl-1,2,4-oxadiazol-3-yl)methyl-2H-1-benzopyran-6-propanamide)
